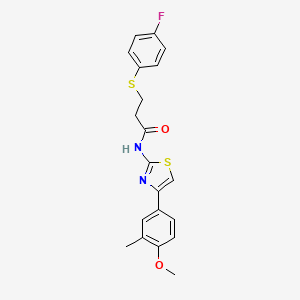

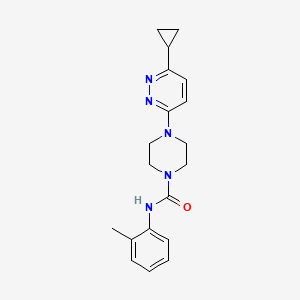

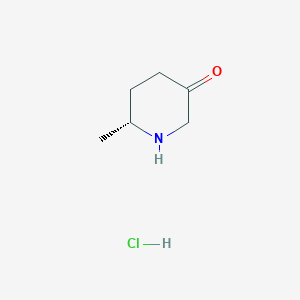

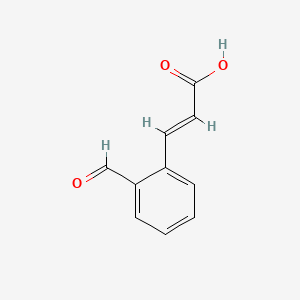

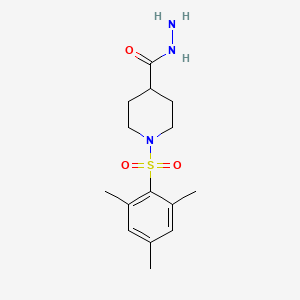

![molecular formula C13H17NO4S B2632797 (1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1396860-84-6](/img/structure/B2632797.png)

(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves studying the methods used to synthesize the compound. It could involve a one-pot synthesis or a linearly sequenced synthesis using protecting groups .Molecular Structure Analysis

This involves using techniques like X-ray diffraction, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It could involve looking at how the compound reacts with other substances and the conditions required for these reactions .Physical and Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, and stability .Aplicaciones Científicas De Investigación

Novel Cyclization Reactions and Scaffold Synthesis

Diastereoselective Scaffold Construction : Research demonstrated the diastereoselective construction of the 6-Oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-Hydroxyaldehyde derivatives using the Aza-Prins reaction. This work opens a new route for the asymmetric synthesis of 7-(alkyl or aryl)-6-oxa-2-azabicyclo[3.2.1]octane derivatives, highlighting a methodological advancement in synthesizing complex bicyclic structures (Mahía et al., 2017).

Synthesis and Crystal Structure Characterization : The synthesis and crystal structure characterization of related bicyclic compounds have been documented, providing insights into their molecular configurations and potential for further derivatization. These studies offer foundational knowledge for understanding the structural intricacies of such compounds (Wu et al., 2015).

Chemical Reactions and Mechanistic Insights

- Intramolecular Hydrogen Abstraction : Research on intramolecular hydrogen abstraction promoted by N-radicals has led to the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. Such studies illuminate the pathways for generating complex bicyclic systems from carbohydrates, showing the versatility of these reactions in synthetic chemistry (Francisco et al., 2000).

Application in Synthesis of Biologically Active Molecules

- Active Metabolite Synthesis : The stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor has been reported, utilizing a bicyclic aza-octane scaffold as a key intermediate. This underscores the utility of such bicyclic scaffolds in the synthesis of biologically active compounds, highlighting their potential in medicinal chemistry applications (Chen et al., 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8-(3-methoxyphenyl)sulfonyl-3-oxa-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-17-12-3-2-4-13(7-12)19(15,16)14-10-5-6-11(14)9-18-8-10/h2-4,7,10-11H,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIZWFDBRWQDQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2C3CCC2COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2632720.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2632721.png)

![1-{[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2632722.png)

![4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2632724.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2632726.png)

![2-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2632727.png)

![1-(4-chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopentane-1-carboxamide](/img/structure/B2632731.png)

![N-benzyl-4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide](/img/structure/B2632735.png)